molecular formula C13H12O4 B3044760 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one CAS No. 100397-27-1

8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one

Cat. No.: B3044760
CAS No.: 100397-27-1
M. Wt: 232.23 g/mol
InChI Key: WTAYXAWNPMLZED-UHFFFAOYSA-N
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Description

8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one typically involves the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, reducing inflammation and oxidative stress. The compound’s ability to intercalate with DNA also makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methylcoumarin
  • 6-acetyl-7-hydroxy-4-methylcoumarin
  • 8-formyl-7-hydroxy-4-methylcoumarin

Uniqueness

8-acetyl-7-hydroxy-2,3-dimethyl-4H-chromen-4-one stands out due to its specific acetyl and dimethyl substitutions, which confer unique chemical properties and biological activities. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

100397-27-1

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

8-acetyl-7-hydroxy-2,3-dimethylchromen-4-one

InChI

InChI=1S/C13H12O4/c1-6-8(3)17-13-9(12(6)16)4-5-10(15)11(13)7(2)14/h4-5,15H,1-3H3

InChI Key

WTAYXAWNPMLZED-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C

Origin of Product

United States

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